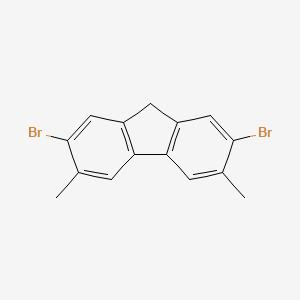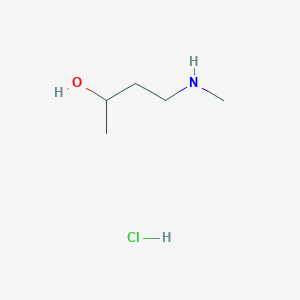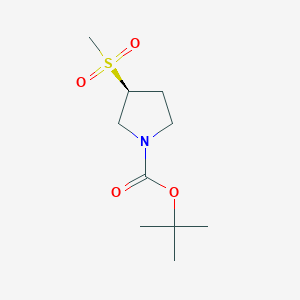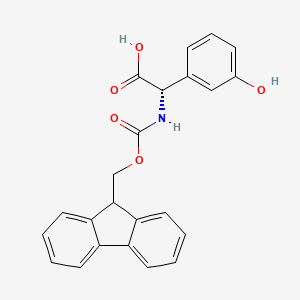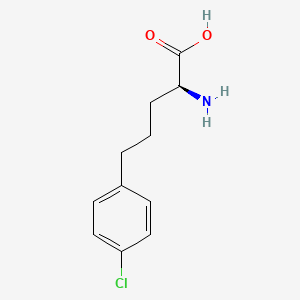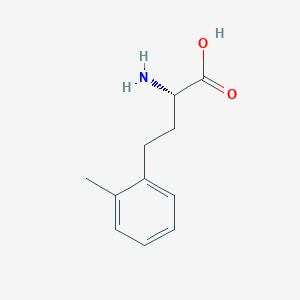
2-Methyl-L-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-L-homophenylalanine is a non-proteinogenic amino acid with the molecular formula C11H15NO2. It is structurally similar to L-phenylalanine but contains an additional methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-L-homophenylalanine can be achieved through several methods, including chemical synthesis and biocatalytic processes. One common approach involves the use of phenylalanine dehydrogenase and formate dehydrogenase in a biocatalytic process. This method is advantageous due to its high stereoselectivity and environmentally friendly conditions .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic synthesis due to its efficiency and sustainability. The process typically involves the use of genetically modified microorganisms to enhance the yield and purity of the product. For example, a multi-enzyme cascade reaction using threonine aldolase, threonine deaminase, phenylalanine dehydrogenase, and formate dehydrogenase has been optimized to produce high yields of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-L-homophenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
2-Methyl-L-homophenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Industry: Employed in the production of specialty chemicals and as a precursor for various bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-L-homophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes like phenylalanine dehydrogenase. The compound’s effects are mediated through its binding to active sites, altering the enzyme’s conformation and activity .
Comparison with Similar Compounds
L-Phenylalanine: A precursor for neurotransmitters like dopamine and norepinephrine.
L-Homophenylalanine: Similar in structure but lacks the additional methyl group on the phenyl ring.
L-Tyrosine: Another aromatic amino acid involved in the synthesis of neurotransmitters.
Uniqueness: 2-Methyl-L-homophenylalanine is unique due to its additional methyl group, which imparts distinct chemical properties and reactivity. This structural modification enhances its utility as a chiral building block and its potential in pharmaceutical applications .
Properties
IUPAC Name |
(2S)-2-amino-4-(2-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIINSJBTFLRMLY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
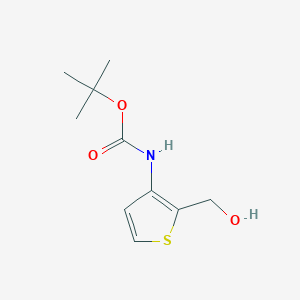
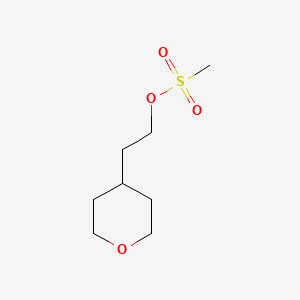
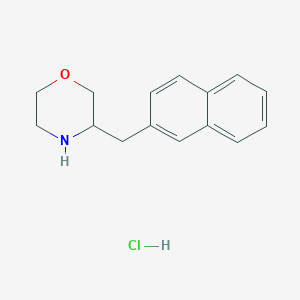
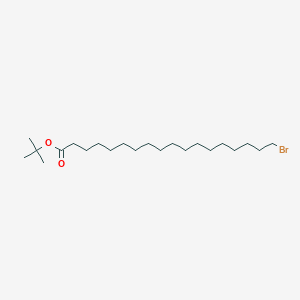
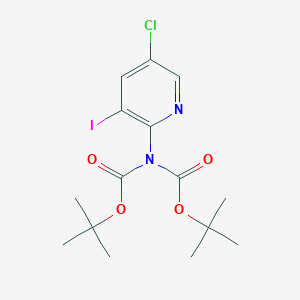
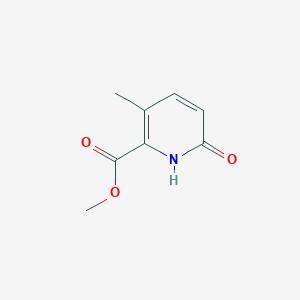
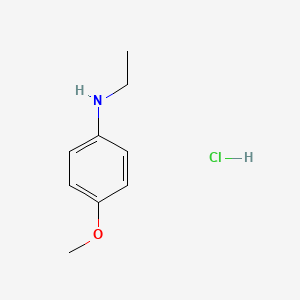
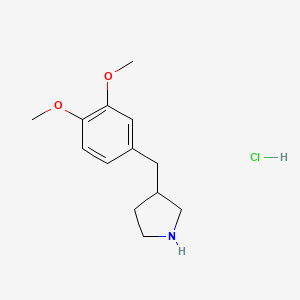
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B8095551.png)
